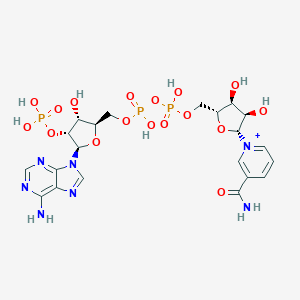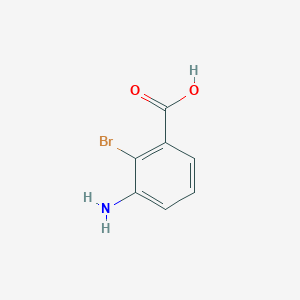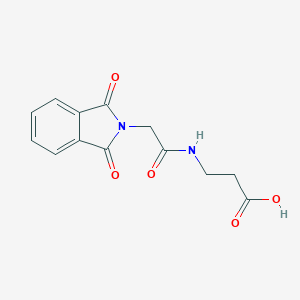
Pht-Gly-Beta-Ala-Oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Pht-Gly-Beta-Ala-Oh, while not explicitly detailed in the provided papers, appears to be a peptide or peptide-like molecule based on the context of the research. Peptides are short chains of amino acid monomers linked by peptide bonds and are an essential part of many biological processes. The sequence suggests the presence of phenylthio (Pht), glycine (Gly), and beta-alanine (Beta-Ala) residues. The "Oh" likely indicates a hydroxyl group, which could be part of the peptide's structure or a functional group on one of the amino acids.
Synthesis Analysis
The synthesis of peptides with sequences similar to this compound can involve the condensation of protected tripeptide units, as seen in the synthesis of a nonapeptide with an Ala–(HO)Gly–Ala sequence . This method allows for the formation of longer peptide chains while protecting functional groups that might otherwise react undesirably during the synthesis process.
Molecular Structure Analysis
The molecular structure of peptides is crucial in determining their properties and functions. For instance, the nonapeptide mentioned in the first paper has a disordered structure in DMSO and water, as indicated by 1H NMR and CD spectral data . The structure of peptides can influence their ability to form complexes, such as the 1:3 complex with iron(III) observed in the same study .
Chemical Reactions Analysis
Peptides can participate in various chemical reactions, including complexation with metals. The nonapeptide with the Ala–(HO)Gly–Ala sequence forms a chiral complex with iron(III), which is evidenced by its characteristic CD spectrum . The alanine residues in the sequence influence the hydroxamate groups, which are crucial for the complexation with iron(III) .
Physical and Chemical Properties Analysis
The physical and chemical properties of peptides can be influenced by their sequence and structure. For example, the fluorogenic peptide Dns-Gly-(p-NO2)Phe-beta Ala is designed to be a specific substrate for neutral endopeptidase 24.11, with its cleavage leading to an increase in fluorescence . The replacement of Gly4 with beta-alanine in this peptide eliminates residual sensitivity towards angiotensin-converting enzyme, demonstrating how modifications in peptide sequences can alter their properties and specificity .
Additionally, the synthesis and self-assembly of metallopolymer-peptide conjugates containing a beta-sheet forming Gly-Ala-Gly-Ala tetrapeptide segment show that the peptide's ability to form beta-sheets can drive the self-assembly of the conjugates, affecting their physical state and potential applications . The phase separation between peptide and polyferrocenylsilane domains in the solid state and the formation of a fibrous network in toluene are examples of how peptide sequences can influence the material properties of conjugates .
Wissenschaftliche Forschungsanwendungen
Nanomedizin und Wirkstoffabgabe
„Pht-Gly-Beta-Ala-Oh“ hat bedeutende Auswirkungen auf das Gebiet der Nanomedizin, insbesondere im Bereich der Wirkstoffabgabesysteme. Peptide wie dieses sind bekannt für ihre Fähigkeit zur Selbstorganisation in Nanostrukturen, die für die gezielte Wirkstoffabgabe genutzt werden können . Diese Nanostrukturen können biologische Barrieren überwinden und Medikamente direkt an die betroffenen Stellen transportieren, wodurch die Wirksamkeit der Behandlungen verbessert und gleichzeitig Nebenwirkungen minimiert werden.
Biomaterialien für die Gewebezüchtung
In der Gewebezüchtung kann „this compound“ zur Entwicklung von Biomaterialien beitragen. Seine Fähigkeit, Hydrogele und andere Strukturen zu bilden, macht es zu einem wertvollen Bestandteil für die Herstellung von Gerüsten, die das Zellwachstum und die Gewebsregeneration unterstützen . Diese Materialien können die natürliche extrazelluläre Matrix imitieren und so eine optimale Umgebung für die Gewebsreparatur und -regeneration schaffen.
Therapeutische Anwendungen
Therapeutisch kann „this compound“ auf sein Potenzial zur Behandlung verschiedener Krankheiten untersucht werden. Seine strukturellen Eigenschaften ermöglichen ihm die Interaktion mit biologischen Molekülen, was zur Hemmung oder Förderung spezifischer zellulärer Prozesse genutzt werden könnte. Dies könnte zu neuen Behandlungen für Krankheiten wie Alzheimer führen, bei denen peptidbasierte Interventionen die Aggregation von Beta-Amyloid-Plaques verhindern könnten .
Peptidtherapie
Als Baustein für Peptidtherapeutika kann „this compound“ zur Synthese neuer Peptide mit spezifischen biologischen Aktivitäten verwendet werden. Diese synthetischen Peptide können als Hormone, Enzyminhibitoren oder Signalmoleküle dienen und so eine breite Palette therapeutischer Möglichkeiten bieten .
Proteomforschung
In der Proteomforschung ist „this compound“ wertvoll für die Untersuchung von Proteininteraktionen und -funktionen. Es kann verwendet werden, um Proteine zu modifizieren oder Peptid-Bibliotheken für das Screening gegen verschiedene Ziele zu erstellen, was entscheidend ist, um Krankheitsmechanismen zu verstehen und neue Medikamente zu entdecken .
Nanotechnologie
Die Selbstorganisationseigenschaften von „this compound“ sind auch im weiteren Bereich der Nanotechnologie von Vorteil. Es kann verwendet werden, um nanoskalige Geräte oder Materialien mit Anwendungen zu schaffen, die von der Elektronik bis zur Umweltsensorik reichen .
Biophysikalische Studien
Schließlich spielt „this compound“ eine Rolle in biophysikalischen Studien. Forscher können es verwenden, um die physikalischen Eigenschaften von Peptiden und Proteinen zu untersuchen, wie z. B. Faltung, Stabilität und Interaktionen. Dieses Wissen ist unerlässlich für die Entwicklung stabiler und effektiver Biopharmazeutika .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c16-10(14-6-5-11(17)18)7-15-12(19)8-3-1-2-4-9(8)13(15)20/h1-4H,5-7H2,(H,14,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDVIRGCVDRLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20325641 |
Source


|
| Record name | Pht-Gly-Beta-Ala-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17896-84-3 |
Source


|
| Record name | 17896-84-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pht-Gly-Beta-Ala-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20325641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


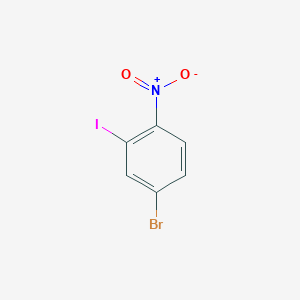
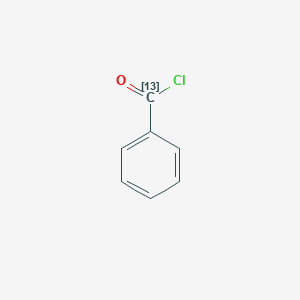
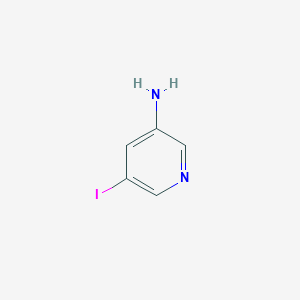



![2-Hydrazinylnaphtho[1,2-d]thiazole](/img/structure/B108338.png)


